N-[(3-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
N-[(3-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the piperidine derivative with a suitable carboxylic acid derivative.
Bromination: The bromobenzyl group is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling with Pyrimidine Derivative: The final step involves coupling the bromobenzyl piperidine carboxamide with a pyrimidine derivative that contains the ethylphenoxy group. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild heating.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting central nervous system disorders.
Biological Probes: It can be used as a probe to study biological pathways involving piperidine and pyrimidine derivatives.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its aromatic and heterocyclic structures.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic neurotransmitters, while the pyrimidine ring can interact with nucleic acids or proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
- N-(4-bromobenzyl)-1-[6-(4-methylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
- N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Uniqueness:
- Bromine Substitution: The presence of a bromine atom at the 3-position of the benzyl group can significantly affect the compound’s reactivity and biological activity compared to similar compounds with different halogen substitutions.
- Ethylphenoxy Group: The ethyl group on the phenoxy ring can influence the compound’s lipophilicity and, consequently, its ability to cross biological membranes.
This detailed article provides a comprehensive overview of N-[(3-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN4O2/c1-2-18-6-8-22(9-7-18)32-24-15-23(28-17-29-24)30-12-10-20(11-13-30)25(31)27-16-19-4-3-5-21(26)14-19/h3-9,14-15,17,20H,2,10-13,16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQNIBDSALVZHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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